molecular formula C16H12Cl2N2OS B5142254 3,6-dichloro-N-[1-(4-pyridinyl)ethyl]-1-benzothiophene-2-carboxamide

3,6-dichloro-N-[1-(4-pyridinyl)ethyl]-1-benzothiophene-2-carboxamide

Cat. No. B5142254
M. Wt: 351.2 g/mol
InChI Key: HZEUNDWJBQOJPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,6-dichloro-N-[1-(4-pyridinyl)ethyl]-1-benzothiophene-2-carboxamide, also known as GSK-3 inhibitor, is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), a protein kinase that regulates various cellular processes, including glycogen metabolism, gene expression, and cell differentiation.

Mechanism of Action

3,6-dichloro-N-[1-(4-pyridinyl)ethyl]-1-benzothiophene-2-carboxamide inhibits 3,6-dichloro-N-[1-(4-pyridinyl)ethyl]-1-benzothiophene-2-carboxamide by binding to the ATP-binding site of the enzyme. This results in the inhibition of the phosphorylation of various downstream targets of 3,6-dichloro-N-[1-(4-pyridinyl)ethyl]-1-benzothiophene-2-carboxamide, including glycogen synthase, tau protein, and beta-catenin. The inhibition of 3,6-dichloro-N-[1-(4-pyridinyl)ethyl]-1-benzothiophene-2-carboxamide activity leads to various cellular effects, including the promotion of cell survival, differentiation, and proliferation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,6-dichloro-N-[1-(4-pyridinyl)ethyl]-1-benzothiophene-2-carboxamide have been extensively studied in various cell and animal models. In cancer cells, it has been shown to inhibit cell proliferation and induce apoptosis. In Alzheimer's disease models, it has been shown to reduce the accumulation of beta-amyloid plaques and improve cognitive function. In diabetes models, it has been shown to improve insulin sensitivity and glucose metabolism. In bipolar disorder models, it has been shown to regulate mood and behavior.

Advantages and Limitations for Lab Experiments

The advantages of using 3,6-dichloro-N-[1-(4-pyridinyl)ethyl]-1-benzothiophene-2-carboxamide in lab experiments include its high potency and specificity for 3,6-dichloro-N-[1-(4-pyridinyl)ethyl]-1-benzothiophene-2-carboxamide inhibition, its ability to cross the blood-brain barrier, and its potential therapeutic applications in various diseases. However, the limitations include its low solubility in water, its potential toxicity at high doses, and its limited bioavailability in vivo.

Future Directions

For the research on 3,6-dichloro-N-[1-(4-pyridinyl)ethyl]-1-benzothiophene-2-carboxamide include the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the identification of its downstream targets in various cellular processes. Its potential therapeutic applications in various diseases also warrant further investigation, including the development of novel drug formulations and clinical trials in humans.

Synthesis Methods

The synthesis of 3,6-dichloro-N-[1-(4-pyridinyl)ethyl]-1-benzothiophene-2-carboxamide is a multi-step process that involves the reaction of various chemical reagents. The most common synthesis method involves the reaction of 2-chlorobenzothiophene with 4-pyridin-2-yl-1-butanol in the presence of a base, followed by the reaction with 3,6-dichloro-1-chloromethyl-9H-carbazole-9-carboxamide. The final product is purified using column chromatography and recrystallization. The purity and yield of the final product can be improved by optimizing the reaction conditions.

Scientific Research Applications

3,6-dichloro-N-[1-(4-pyridinyl)ethyl]-1-benzothiophene-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, diabetes, and bipolar disorder. Its ability to inhibit 3,6-dichloro-N-[1-(4-pyridinyl)ethyl]-1-benzothiophene-2-carboxamide makes it a promising candidate for drug development. 3,6-dichloro-N-[1-(4-pyridinyl)ethyl]-1-benzothiophene-2-carboxamide plays a crucial role in the regulation of various cellular processes, including cell proliferation, apoptosis, and differentiation. Dysregulation of 3,6-dichloro-N-[1-(4-pyridinyl)ethyl]-1-benzothiophene-2-carboxamide has been implicated in the pathogenesis of various diseases, making it a potential therapeutic target.

properties

IUPAC Name

3,6-dichloro-N-(1-pyridin-4-ylethyl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2OS/c1-9(10-4-6-19-7-5-10)20-16(21)15-14(18)12-3-2-11(17)8-13(12)22-15/h2-9H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZEUNDWJBQOJPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC=C1)NC(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-dichloro-N-[1-(pyridin-4-yl)ethyl]-1-benzothiophene-2-carboxamide

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